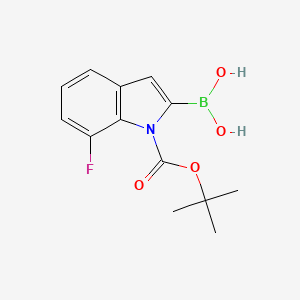
(1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid
説明
“(1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid” is a chemical compound with the empirical formula C13H16BNO4 . It is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These are prepared from commercially available tert-butyloxycarbonyl-protected amino acids and used as starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H16BNO4 .Chemical Reactions Analysis
This compound is involved in Suzuki-Miyaura cross-coupling reactions and copper-catalyzed trifluoromethylation . It also undergoes catalytic protodeboronation, a process that involves the removal of a boron group from the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 261.08 , a density of 1.2±0.1 g/cm3 , and a boiling point of 374.1±52.0 °C at 760 mmHg .科学的研究の応用
-
- Application : This compound is used in various reactions including Suzuki-Miyaura cross-coupling, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling .
- Method of Application : The specific methods of application depend on the type of reaction. For example, in a Suzuki-Miyaura cross-coupling reaction, this compound would be combined with an aryl or vinyl halide in the presence of a palladium catalyst .
- Results or Outcomes : The outcomes of these reactions are highly dependent on the specific conditions and reactants used .
-
N-Boc-5-methoxy-2-indolylboronic acid
- Application : This compound is used in the preparation of dihalogenated pyrazoles via dipolar cycloaddition by palladium-catalyzed cross-coupling processes and in the synthesis of the isocryptolepine alkaloid and its related skeletons using a modified Pictet-Spengler reaction .
- Method of Application : The specific methods of application depend on the type of reaction. For example, in a Suzuki-Miyaura cross-coupling reaction, this compound would be combined with an aryl or vinyl halide in the presence of a palladium catalyst .
- Results or Outcomes : The outcomes of these reactions are highly dependent on the specific conditions and reactants used .
-
N-Boc-1H-pyrazole-4-boronic acid
- Application : This compound is used as a starting material for the synthesis of marine natural product pentabromopseudilin .
- Method of Application : The specific methods of application depend on the type of reaction .
- Results or Outcomes : The outcomes of these reactions are highly dependent on the specific conditions and reactants used .
-
N-Boc-pyrrole-2-boronic acid MIDA ester
- Application : This compound is used to prepare 5,5′-(3,4-dihexylthiophene-2,5-diyl)bis(1H-pyrrole-2-carbaldehyde), a key intermediate for the synthesis of thiophene based novel macrocycles .
- Method of Application : The specific methods of application depend on the type of reaction .
- Results or Outcomes : The outcomes of these reactions are highly dependent on the specific conditions and reactants used .
-
- Application : This compound is used in a synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .
- Method of Application : The specific methods of application depend on the type of reaction .
- Results or Outcomes : The outcomes of these reactions are highly dependent on the specific conditions and reactants used .
-
N-Boc-1H-pyrazole-4-boronic acid
- Application : This compound is used as a starting material for the synthesis of marine natural product pentabromopseudilin .
- Method of Application : The specific methods of application depend on the type of reaction .
- Results or Outcomes : The outcomes of these reactions are highly dependent on the specific conditions and reactants used .
-
N-Boc-5-methoxy-2-indolylboronic acid
- Application : This compound is used in the preparation of dihalogenated pyrazoles via dipolar cycloaddition by palladium-catalyzed cross-coupling processes .
- Method of Application : The specific methods of application depend on the type of reaction .
- Results or Outcomes : The outcomes of these reactions are highly dependent on the specific conditions and reactants used .
-
N-Boc-pyrrole-2-boronic acid MIDA ester
- Application : This compound is used to prepare 5,5′-(3,4-dihexylthiophene-2,5-diyl)bis(1H-pyrrole-2-carbaldehyde), a key intermediate for the synthesis of thiophene based novel macrocycles .
- Method of Application : The specific methods of application depend on the type of reaction .
- Results or Outcomes : The outcomes of these reactions are highly dependent on the specific conditions and reactants used .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[7-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10(14(18)19)7-8-5-4-6-9(15)11(8)16/h4-7,18-19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFAZIPJGLAFSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656793 | |
| Record name | [1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid | |
CAS RN |
1000068-65-4 | |
| Record name | [1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Fluoro-1H-indole-2-boronic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



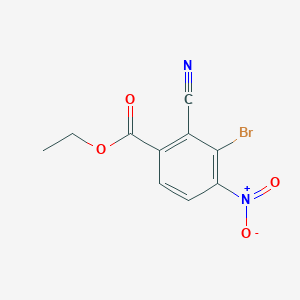
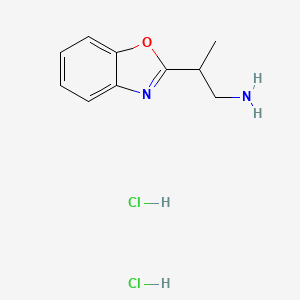
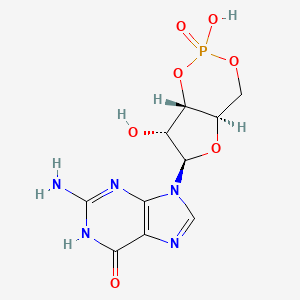
![8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1450778.png)
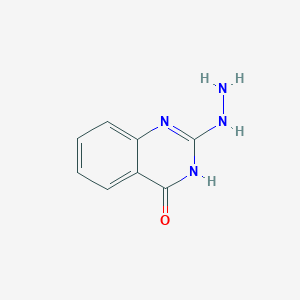
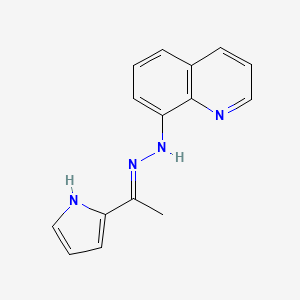
![4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B1450785.png)
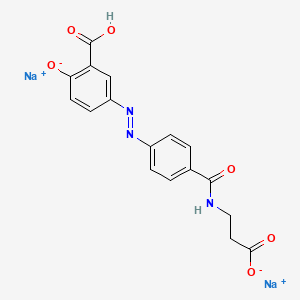
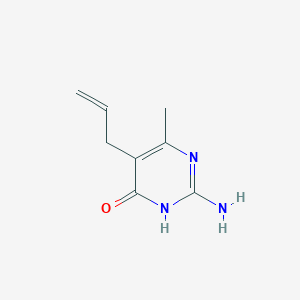
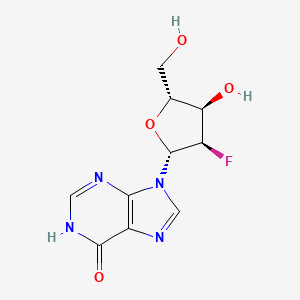
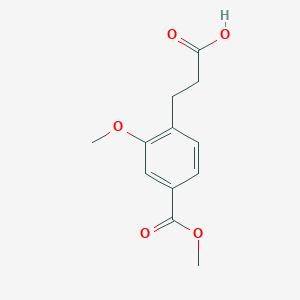
![6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450791.png)
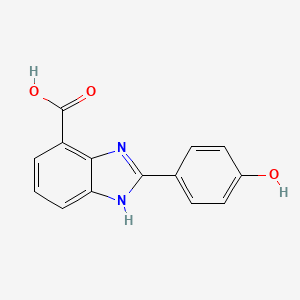
![6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450796.png)